molecular formula C10H11NO3 B8764777 2-Amino-3-oxo-3-phenylpropionic acid methylester

2-Amino-3-oxo-3-phenylpropionic acid methylester

Cat. No. B8764777
M. Wt: 193.20 g/mol
InChI Key: WVRQHSWSAXRQGK-UHFFFAOYSA-N
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Patent
US06013658

Procedure details

Dry tetrahydrofuran (250 ml) was cooled to -78° C. Potassium tert-butoxide (6.37 g; 56.72 mmol) was dissolved in dry tetrahydrofuran (100 ml) and added. (Benzhydrylideneamino)acetic acid methyl ester (14.35 g; 56.72 mmol) was added and the reaction mixture was stirred 30 min at -78° C. Benzoyl chloride (6.59 g; 56.72 mmol) was added dropwise and the reaction mixture was stirred 30 min at -78° C. Hydrochloric acid (1.0 M; 175 ml) was added dropwise. The reaction mixture was heated to room temperature and 2/3 of the solvent was removed in vacuo. Water (700 ml) was added and the reaction mixture was washed with diethyl ether (400 ml). The aqueous phase was evaporated in vacuo and the residue was dissolved in methanol and evaporated (2×150 ml). Methanol (80 ml) was added. The mixture was filtrated and the filtrate was evaporated in vacuo. The residue was recrystallised from tetrahydrofuran/diethyl ether to afford 8.86 g of 2-amino-3-oxo-3-phenylpropionic acid methylester as a hydrochloride.
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.35 g
Type
reactant
Reaction Step Two
Quantity
6.59 g
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][O:8][C:9](=[O:25])[CH2:10][N:11]=C(C1C=CC=CC=1)C1C=CC=CC=1.[C:26](Cl)(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.Cl>O1CCCC1>[CH3:7][O:8][C:9](=[O:25])[CH:10]([NH2:11])[C:26](=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.37 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14.35 g
Type
reactant
Smiles
COC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Step Three
Name
Quantity
6.59 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
175 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred 30 min at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred 30 min at -78° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to room temperature
CUSTOM
Type
CUSTOM
Details
2/3 of the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Water (700 ml) was added
WASH
Type
WASH
Details
the reaction mixture was washed with diethyl ether (400 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
evaporated (2×150 ml)
ADDITION
Type
ADDITION
Details
Methanol (80 ml) was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from tetrahydrofuran/diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(C(C1=CC=CC=C1)=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.86 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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